Calcium lactobionate

概要

説明

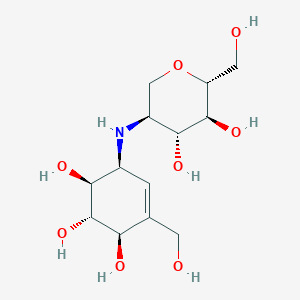

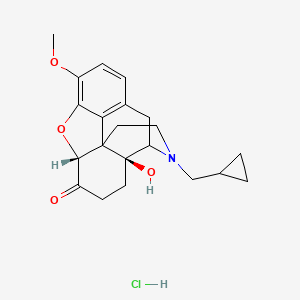

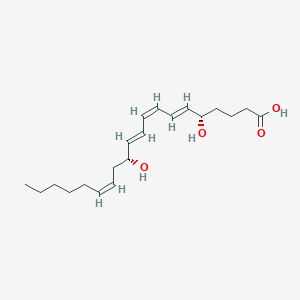

Calcium lactobionate is a calcium salt of lactobionic acid, which is a disaccharide formed from gluconic acid and galactose. It is commonly used as a food additive and stabilizer. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .

作用機序

Target of Action

Calcium lactobionate, a calcium salt of lactobionic acid, primarily targets the body’s calcium levels . Calcium is an essential mineral that plays a crucial role in various physiological processes, including bone formation, nerve impulse transmission, muscle contraction, and blood coagulation .

Mode of Action

This compound works by replenishing the body’s calcium stores . As a calcium salt, it dissociates in aqueous environments such as the gastrointestinal (GI) tract into calcium cations and lactobionic acid anions . The calcium cations are then absorbed by the body, contributing to the overall calcium levels .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in maintaining calcium homeostasis. Calcium is essential for the nervous, muscular, and skeletal systems. It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .

Result of Action

The primary result of this compound’s action is the prevention or treatment of conditions caused by low calcium levels. These conditions include bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and certain muscle diseases (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .

生化学分析

Biochemical Properties

Calcium lactobionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a stabilizer in biochemical assays, ensuring the integrity of enzymes and proteins during reactions . It also interacts with calcium-binding proteins, which are crucial for maintaining cellular calcium homeostasis . The nature of these interactions is primarily ionic, where calcium ions from this compound bind to negatively charged sites on proteins and enzymes, stabilizing their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in maintaining calcium homeostasis within cells, which is essential for proper cell function . This compound can modulate cell signaling pathways by acting as a calcium source, which is necessary for the activation of certain signaling cascades . Additionally, it can influence gene expression by regulating the activity of calcium-dependent transcription factors . In terms of cellular metabolism, this compound supports mitochondrial function by providing calcium ions necessary for mitochondrial enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound exerts its effects by binding to calcium-binding proteins and enzymes, thereby modulating their activity . It can activate or inhibit enzymes depending on the specific biochemical context. For example, this compound can activate calmodulin, a calcium-binding protein that regulates various cellular processes . Additionally, it can influence gene expression by binding to calcium-responsive elements in the promoter regions of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability, which ensures consistent results in biochemical assays . Over extended periods, this compound can undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining calcium homeostasis and supporting mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively replenish calcium levels without causing adverse effects . At high doses, it can lead to hypercalcemia, which can cause toxic effects such as kidney damage and impaired cardiac function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lactase and lactate dehydrogenase, which are involved in the metabolism of lactose and lactate . This compound can also affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels . Additionally, it can influence the overall metabolic state of cells by providing calcium ions necessary for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via calcium channels and transporters, such as the calcium-sensing receptor . Once inside the cell, this compound can bind to calcium-binding proteins, which facilitate its distribution to various cellular compartments . This distribution is crucial for maintaining calcium homeostasis and supporting cellular functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are dependent on its localization, as it can modulate the activity of enzymes and proteins within these compartments .

準備方法

Synthetic Routes and Reaction Conditions: Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by fermenting lactose with specific microorganisms such as Pseudomonas taetrolens. The fermentation process is optimized by controlling pH and temperature, and the product is recovered using ethanol precipitation and ion-exchange chromatography .

化学反応の分析

Types of Reactions: Calcium lactobionate primarily undergoes oxidation and reduction reactions. It is stable under acidic and alkaline conditions but can degrade in the presence of strong oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide can oxidize this compound, leading to the formation of lactobiono-δ-lactone.

Reduction: Reducing agents like sodium borohydride can reduce lactobionic acid back to lactose.

Major Products:

Oxidation: Lactobiono-δ-lactone

Reduction: Lactose

科学的研究の応用

Calcium lactobionate has a wide range of applications in various fields:

Chemistry: Used as a stabilizer in chemical reactions and formulations.

Biology: Acts as a chelating agent to stabilize enzymes and other proteins.

Medicine: Used in organ preservation solutions to provide osmotic support and prevent cell swelling.

Industry: Employed as a food additive to enhance the stability and shelf life of products.

類似化合物との比較

- Sodium lactobionate

- Potassium lactobionate

- Lactobionic acid

Comparison: Calcium lactobionate is unique due to its high solubility and stability in aqueous solutions. Unlike sodium and potassium lactobionates, it provides additional calcium ions, which are beneficial for various biological processes. Lactobionic acid, while similar in structure, lacks the stabilizing calcium ion, making this compound more effective in applications requiring metal ion stabilization .

特性

CAS番号 |

5001-51-4 |

|---|---|

分子式 |

C24H42CaO24 |

分子量 |

754.7 g/mol |

IUPAC名 |

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;/m11./s1 |

InChIキー |

RHEMCSSAABKPLI-SQCCMBKESA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

| 5001-51-4 | |

関連するCAS |

96-82-2 (Parent) |

同義語 |

calcium lactobionate anhydrous copper lactobionate ferric lactobionate lactobionate lactobionic acid lactobionic acid, calcium salt (2:1) lactobionic acid, monosodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Calcium lactobionate can be produced via various methods:

- Electrolysis: Electrolytic oxidation of lactose using bromine as a mediator has been shown to efficiently produce this compound []. This method allows for control over reaction parameters like electrolyte concentration and current density.

- Bioconversion: Several bacterial species, including Burkholderia cepacia [, ] and Bacillus spp. [], demonstrate the ability to convert lactose to this compound. This enzymatic approach utilizes microorganisms with lactose-oxidizing activity.

- Chemical Synthesis: this compound can be synthesized chemically using bromine water in the presence of a buffering salt like barium benzoate []. This method enables the rapid oxidation of lactose and reduces complications from hydrolysis.

ANone: this compound finds use in diverse fields:

- Pharmaceuticals: The compound serves as a source of calcium in pharmaceutical preparations and has been investigated for its potential sedative effects in combination with calcium bromide [].

- Food Industry: Although regulations surrounding lactobionic acid in food vary, this compound has potential as an antioxidant, chelator, and moisturizer in food products [].

ANone: The molecular formula of this compound is Ca(C12H21O12)2. Its molecular weight is 898.88 g/mol.

A: Research indicates that this compound acts as a cryoprotectant, enhancing the stability of substances during freeze-drying. Studies show its protective effects on the foot-and-mouth disease virus [], highlighting its potential in preserving biological materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1244481.png)

![2-(2-{2-[5-Amino-2-(3-methoxy-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1244485.png)

![2-(3,4-dichlorophenyl)-1-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1244487.png)

![(4R, 5S, 6S)-3-[[(2R, 3R)-2-[[[(S)-2-amino-3-methyl-1-oxobutyl]amino]methyl]tetrahydro-3-furanyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244489.png)

![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)

![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)